Sodium 2-methoxypyrimidine-5-sulfinate
CAS No.:
Cat. No.: VC20368753
Molecular Formula: C5H5N2NaO3S
Molecular Weight: 196.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H5N2NaO3S |
|---|---|
| Molecular Weight | 196.16 g/mol |
| IUPAC Name | sodium;2-methoxypyrimidine-5-sulfinate |
| Standard InChI | InChI=1S/C5H6N2O3S.Na/c1-10-5-6-2-4(3-7-5)11(8)9;/h2-3H,1H3,(H,8,9);/q;+1/p-1 |
| Standard InChI Key | XBCTWPPJZLWFNQ-UHFFFAOYSA-M |
| Canonical SMILES | COC1=NC=C(C=N1)S(=O)[O-].[Na+] |
Introduction
Synthesis and Structural Characterization
Synthetic Routes
Sodium 2-methoxypyrimidine-5-sulfinate is typically synthesized via sulfination of 2-methoxypyrimidine. A common method involves reacting 2-methoxypyrimidine with sodium sulfinate (NaSO₂R) in tetrahydrofuran (THF) at elevated temperatures (80–110°C) . Alternative approaches utilize copper-catalyzed coupling of pyrimidine halides with sodium 1-methyl 3-sulfinopropanoate (SMOPS), a commercially available sulfonylation reagent . For example, 5-bromo-2-methoxypyridine reacts with SMOPS in the presence of CuI and ligands like 1,10-phenanthroline, yielding β-ester sulfones that are subsequently hydrolyzed to sulfinates .
Key Reaction Conditions:
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Solvent: THF, DMSO, or DMF
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Catalyst: CuI (10 mol%)
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Ligands: 1,10-phenanthroline or urea derivatives
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Temperature: 50–110°C
Structural Insights
The compound’s structure is confirmed via spectroscopic and crystallographic data. The sulfinate group (-SO₂⁻) resides at the 5-position of the pyrimidine ring, while the methoxy (-OCH₃) occupies the 2-position. X-ray diffraction analysis of analogous sulfinate complexes, such as sodium 5-(trifluoromethyl)pyridine-2-sulfinate, reveals a square-planar geometry around the sulfur atom, with bond lengths of 1.45–1.49 Å for S–O and 1.76–1.82 Å for S–C . Nuclear magnetic resonance (NMR) spectra exhibit characteristic shifts for the pyrimidine protons (δ 7.8–8.4 ppm for aromatic H) and methoxy group (δ 3.9–4.1 ppm) .
Chemical Reactivity and Mechanistic Pathways
Nucleophilic Substitution
The sulfinate group acts as a nucleophile in SₙAr (nucleophilic aromatic substitution) and transition metal-catalyzed cross-couplings. For instance, in palladium-catalyzed desulfitative reactions, the sulfinate displaces halides from aryl or heteroaryl substrates, forming biaryl or heterobiaryl sulfones . The mechanism involves:
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Oxidative Addition: Pd⁰ inserts into the aryl halide bond.
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Transmetalation: Sulfinate coordinates to Pd, forming a Pd–S complex.
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SO₂ Extrusion: The Pd–S bond cleaves, releasing SO₂ and forming a Pd–aryl intermediate.
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Reductive Elimination: The Pd center couples the aryl groups, regenerating the catalyst .
Radical Pathways
Under oxidative conditions, sodium 2-methoxypyrimidine-5-sulfinate generates sulfonyl radicals, which participate in cascade cyclizations and C–H functionalization. Copper(II) or peroxides initiate radical formation, enabling the synthesis of sulfonylated heterocycles like thiophenes and pyrazoles .
Applications in Organic Synthesis
Synthesis of Sulfones and Sulfonamides
The compound serves as a precursor to sulfones via oxidation or alkylation. For example, reaction with tert-butyl bromoacetate yields tert-butyl sulfones, which are hydrolyzed to sulfonic acids under basic conditions . Sulfonamides are accessible through condensation with amines, as demonstrated in the synthesis of protease inhibitors targeting Staphylococcus aureus sortase A .
Representative Reaction:
Conditions: Pd(OAc)₂ (5 mol%), PCy₃ (10 mol%), K₂CO₃, DMF, 100°C .
Heterocyclic Functionalization
Sodium 2-methoxypyrimidine-5-sulfinate enables site-selective sulfonylation of pyridinium salts and quinolines. For instance, C4-sulfonylation of N-alkoxy pyridinium salts proceeds via a radical-polar crossover mechanism, yielding sulfones with >90% regioselectivity .
Pharmaceutical Relevance
Covalent Enzyme Inhibitors
2-Sulfonylpyrimidines derived from this sulfinate exhibit potent activity against bacterial sortases and viral proteases. In S. aureus sortase A, the sulfonyl group covalently modifies the active-site cysteine (Cys184), disrupting substrate recognition . Kinetics studies reveal low micromolar inhibition constants (Kᵢ = 1–5 μM) and time-dependent inactivation, characteristic of covalent inhibitors .
Prodrug Development
The sulfinate’s base-labile ester derivatives act as prodrugs, releasing active sulfonic acids in vivo. For example, tert-butyl esters of 2-methoxypyrimidine sulfinates hydrolyze in physiological conditions, enhancing bioavailability .
| Hazard Class | Category | Precautionary Measures |
|---|---|---|
| Acute Toxicity (Oral) | 4 | Avoid ingestion |
| Acute Toxicity (Inhalation) | 4 | Use respiratory protection |
Recent Advances and Future Directions
Copper-Catalyzed Couplings
Recent work demonstrates copper-mediated coupling of sodium sulfinates with aryl bromides using modified SMOPS reagents. This method avoids stoichiometric metal reagents, enabling gram-scale synthesis of sulfones with 85–95% yield .
Computational Insights
Quantum mechanical (QM) studies rationalize the selectivity of 2-sulfonylpyrimidines for protonated cysteine residues. The reaction proceeds via a concerted SₙAr mechanism, with transition-state stabilization by histidine residues in enzymatic environments .
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